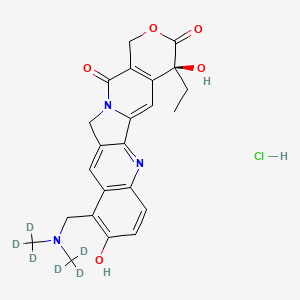

Topotecan-d6 Hydrochloride

Description

Significance of Stable Isotope Labeling in Modern Drug Discovery and Development

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 with carbon-13 (¹³C), or nitrogen-14 with nitrogen-15 (B135050) (¹⁵N). metsol.com This subtle modification, which adds extra neutrons without altering the chemical identity, allows scientists to "tag" and trace molecules through complex biological systems with high precision. metsol.comsilantes.com

The use of stable isotopes has become indispensable in drug discovery and development for several reasons: iris-biotech.de

Tracing Metabolic Pathways: It allows researchers to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of a drug within an organism. musechem.com

Enhancing Analytical Precision: Labeled compounds serve as ideal internal standards in sensitive analytical techniques like mass spectrometry, ensuring accurate quantification of the drug and its metabolites in biological samples. iris-biotech.descioninstruments.com

Improving Drug Properties: In some cases, the incorporation of deuterium can favorably alter a drug's metabolic profile, a concept known as "deuterium switching." researchgate.netnih.gov

Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them safe for use in a wide range of studies, including those involving vulnerable populations. metsol.com This safety profile, combined with their ability to provide precise kinetic data, accelerates the drug development process by enabling early identification of promising candidates and supporting the development of personalized treatment regimens. metsol.com

Rationale for Deuterium Incorporation into Active Pharmaceutical Ingredients (APIs)

The substitution of hydrogen with deuterium, known as deuteration, is a strategic modification in medicinal chemistry. nih.gov The key to its utility lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. bioscientia.de This increased bond strength means that more energy is required to break the C-D bond, which can significantly slow down metabolic reactions that involve the cleavage of that specific bond. bioscientia.demusechem.com

Advantages in Bioanalytical Quantification

In the realm of bioanalysis, particularly in studies that rely on liquid chromatography-mass spectrometry (LC-MS), deuterated analogues like Topotecan-d6 Hydrochloride are considered the gold standard for use as internal standards. scioninstruments.comnih.gov An internal standard is a compound of known concentration added to an unknown sample to facilitate its quantification. kcasbio.com

The advantages of using a deuterated internal standard are numerous:

Chemical and Physical Similarity: A deuterated standard is nearly identical to the analyte (the substance being measured) in terms of its chemical properties, such as polarity, solubility, and ionization efficiency. scioninstruments.com This ensures that it behaves in the same manner as the analyte during sample preparation (e.g., extraction from plasma) and analysis, compensating for any variability or loss during these steps. kcasbio.comscispace.com

Distinct Mass Signature: Despite its chemical similarity, the deuterated standard has a different mass-to-charge ratio (m/z) due to the heavier deuterium atoms. scioninstruments.com This allows the mass spectrometer to distinguish it clearly from the non-deuterated analyte, enabling precise and accurate quantification. iris-biotech.de

Improved Reliability: Using a stable isotope-labeled internal standard corrects for variations in instrument response and matrix effects (interference from other components in the biological sample), leading to more robust and reliable data. scioninstruments.comtandfonline.com

For example, in quantifying Topotecan (B1662842) in human plasma, a deuterated version such as this compound would be the ideal internal standard. caymanchem.com It would co-elute with Topotecan during liquid chromatography but be detected at a different mass, ensuring that any variations in the analytical process affect both the analyte and the standard equally, thus maintaining the accuracy of the final measurement. nih.govkcasbio.com

Applications in Metabolic and Pharmacokinetic Studies

Beyond their role as internal standards, deuterated compounds are invaluable for studying the metabolism and pharmacokinetics (what the body does to a drug) of an API. symeres.com

Key applications include:

Metabolite Identification: By administering a deuterated drug, researchers can easily distinguish drug-derived metabolites from endogenous compounds in mass spectrometry data. This helps in elucidating complex metabolic pathways. acs.org

Altering Metabolic Profiles: Strategically placing deuterium at a site on the drug molecule that is susceptible to metabolic breakdown can slow down its metabolism. nih.gov This can lead to several potential benefits:

Increased Half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing. symeres.comascensusspecialties.com

Reduced Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic byproduct, deuteration can "shunt" the metabolism towards safer pathways, thereby improving the drug's safety profile. musechem.comresearchgate.net

Improved Efficacy: By increasing the drug's stability and exposure, its therapeutic effect may be enhanced. researchgate.netresearchgate.net

This approach has led to the development of FDA-approved deuterated drugs, such as deutetrabenazine, where deuteration provides a tangible clinical benefit over the non-deuterated version. researchgate.netbioscientia.de

Overview of Topotecan and its Analogues in Preclinical Investigation

Topotecan is a semi-synthetic, water-soluble analogue of camptothecin (B557342), a natural compound that inhibits the enzyme DNA topoisomerase I. chemicalbook.comcaymanchem.com This enzyme is crucial for relieving torsional strain in DNA during replication and transcription. tandfonline.com By stabilizing the complex between topoisomerase I and DNA, Topotecan leads to DNA strand breaks, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells. chemicalbook.com

Preclinical studies have demonstrated Topotecan's activity against a broad range of tumors. nih.gov Research has focused on optimizing its efficacy, which appears to be greatest with prolonged exposure at lower doses. nih.gov

The development of Topotecan was part of a broader effort to create camptothecin analogues with improved properties, such as better water solubility and a more favorable toxicity profile compared to the parent compound. cancernetwork.comacs.org Other analogues like irinotecan (B1672180) were also developed and have seen clinical use. nih.govroswellpark.org The ongoing investigation into camptothecin analogues aims to overcome challenges such as drug resistance and to enhance therapeutic potency. acs.orgroswellpark.org

In this context, this compound serves not as a therapeutic agent itself, but as a critical analytical tool. caymanchem.com Its existence facilitates the precise quantification required in preclinical and clinical studies of Topotecan, helping researchers to accurately characterize its pharmacokinetic profile and understand its behavior in biological systems. asianpubs.orgkoreascience.kr

Data Tables

Table 1: Properties of Topotecan and its Deuterated Analogue

| Property | Topotecan Hydrochloride | This compound |

| CAS Number | 119413-54-6 caymanchem.com | 1044746-98-6 scbt.compharmaffiliates.com |

| Molecular Formula | C₂₃H₂₃N₃O₅ · HCl caymanchem.com | C₂₃H₁₈D₆ClN₃O₅ scbt.compharmaffiliates.com |

| Molecular Weight | 457.9 g/mol caymanchem.com | 463.94 g/mol scbt.compharmaffiliates.com |

| Primary Application | Antineoplastic Agent chemicalbook.com | Internal Standard for Mass Spectrometry caymanchem.com |

| Mechanism of Action | Topoisomerase I Inhibitor chemicalbook.comcaymanchem.com | N/A (Analytical Standard) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHHQBMTXTWTJV-ZSZCRZDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Topotecan D6 Hydrochloride

Synthetic Pathways for Deuterated Topotecan-d6 Hydrochloride

The synthesis of this compound involves the strategic introduction of deuterium (B1214612) atoms into the Topotecan (B1662842) molecule. This is typically achieved not by direct hydrogen-deuterium exchange on the final molecule, but through the use of deuterated precursors in a directed synthetic route.

Chemical Precursors and Reaction Conditions for Deuteration

The common route to Topotecan involves a Mannich-type reaction with its precursor, 10-hydroxycamptothecin. chemicalbook.com This reaction introduces the (dimethylamino)methyl group at the C-9 position. To produce the d6 isotopologue, this synthesis is adapted by using a deuterated amine.

The key precursors for this synthesis are:

10-Hydroxycamptothecin: The starting scaffold of the molecule.

Formaldehyde: Reacts with the amine to form the electrophilic Eschenmoser's salt intermediate.

di(methyl-d3)amine Hydrochloride: This is the critical deuterated reagent that ensures the incorporation of six deuterium atoms.

The reaction typically proceeds by stirring the precursors at room temperature, followed by purification and lyophilization to yield the hydrochloride salt. chemicalbook.com The formal chemical name, (4S)-10-[[di(methyl-d3)amino]methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, confirms that the six deuterium atoms are located on the two methyl groups of the dimethylamino side chain. caymanchem.com

| Precursor Name | Role in Synthesis |

|---|---|

| 10-Hydroxycamptothecin | Core molecular structure and starting material. |

| di(methyl-d3)amine Hydrochloride | Source of the deuterated dimethylamino moiety. |

| Formaldehyde | Facilitates the aminomethylation at the C-9 position. |

Strategies for Regiospecific Deuterium Incorporation

Regiospecificity, the control of the exact placement of the deuterium atoms, is paramount. In the synthesis of Topotecan-d6, regiospecificity is achieved by employing a pre-labeled building block, di(methyl-d3)amine, rather than attempting non-specific H-D exchange on the final Topotecan molecule. google.com General deuteration methods, such as using deuterium gas with a metal catalyst (e.g., Pd, Pt), can lead to a mixture of isotopologues with deuterium incorporated at various positions. dovepress.com The use of a deuterated precursor in a directed chemical reaction, the Mannich reaction in this case, ensures that all six deuterium atoms are precisely and exclusively located on the terminal methyl groups of the side chain at the C-10 position. chemicalbook.comcaymanchem.com

Isotopic Purity and Positional Deuteration Analysis

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Enrichment and Distribution

High-Resolution Mass Spectrometry (HR-MS) is a fundamental technique for characterizing isotopically labeled compounds. almacgroup.comresearchgate.net It can distinguish between compounds with very small mass differences, making it ideal for separating and quantifying the different isotopologues (d0, d1, d2, etc.) present in the sample. researchgate.net

The analysis involves:

Mass Determination: The exact mass of the synthesized compound is measured and compared to the theoretical mass of Topotecan-d6.

Isotopic Distribution Analysis: The mass spectrum reveals a cluster of peaks corresponding to the parent molecule with varying numbers of deuterium atoms. By integrating the Extracted Ion Chromatogram (EIC) for each isotopologue and applying corrections for natural isotopic abundance, the percentage of isotopic enrichment can be accurately calculated. almacgroup.com For Topotecan-d6, the goal is to maximize the [M+6] peak relative to the others. Commercial standards often report an isotopic purity of ≥99% for deuterated forms (d1-d6). caymanchem.com

| Isotopologue | Chemical Formula | Theoretical m/z |

|---|---|---|

| Topotecan (d0) | C₂₃H₂₄N₃O₅⁺ | 422.1710 |

| Topotecan-d1 | C₂₃H₂₃DN₃O₅⁺ | 423.1773 |

| Topotecan-d2 | C₂₃H₂₂D₂N₃O₅⁺ | 424.1835 |

| Topotecan-d3 | C₂₃H₂₁D₃N₃O₅⁺ | 425.1898 |

| Topotecan-d4 | C₂₃H₂₀D₄N₃O₅⁺ | 426.1961 |

| Topotecan-d5 | C₂₃H₁₉D₅N₃O₅⁺ | 427.2023 |

| Topotecan-d6 | C₂₃H₁₈D₆N₃O₅⁺ | 428.2086 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the deuterium atoms within the molecule. science.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Topotecan-d6, the characteristic signal for the dimethylamino protons [N(CH₃)₂] found in unlabeled Topotecan will be absent or significantly diminished. This absence provides strong evidence that deuteration has occurred at the intended site.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal in the region corresponding to the methyl groups, directly observing the incorporated deuterium atoms.

¹³C NMR: The carbon signals of the deuterated methyl groups (-CD₃) will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding signals of the non-deuterated methyl groups (-CH₃) in the ¹³C NMR spectrum. nih.gov

These combined NMR techniques provide unambiguous confirmation of the regiospecificity of the deuteration process. ubc.ca

Chromatographic Techniques for Purity Assessment

The chemical purity of the this compound product is assessed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). ijpsonline.com These techniques separate the main compound from any unreacted precursors, by-products, or other impurities.

A typical reverse-phase method would be employed for analysis. ijpsonline.com The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks. Purity standards for pharmaceutical-grade compounds are typically high, often exceeding 98%. nih.gov

| Parameter | Example Condition 1 (UPLC) ijpsonline.com | Example Condition 2 (HPLC) nih.gov |

|---|---|---|

| Column | Waters BEH C18, 50 x 2.1 mm, 1.7 µm | Xbridge C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase | Gradient of 0.1% v/v orthophosphoric acid in water and acetonitrile (B52724) | Gradient of 0.1% formic acid in water and acetonitrile |

| Flow Rate | 0.4 mL/min | 0.7 mL/min |

| Detection | Photo Diode Array (PDA) at 260 nm | Mass Spectrometry (MS/MS) |

| Column Temperature | 50°C | Not Specified |

Advanced Analytical Methodologies Utilizing Topotecan D6 Hydrochloride

Development and Validation of Bioanalytical Methods for Topotecan (B1662842) Quantification

The accurate measurement of Topotecan in biological samples is complicated by its chemical behavior, specifically the pH-dependent equilibrium between its active lactone and inactive carboxylate forms. bioanalysis-zone.comnih.gov To address this, bioanalytical methods are developed to quantify the total Topotecan concentration, often by acidifying the sample to convert both forms to the stable lactone form. bioanalysis-zone.comresearchgate.net The development and validation of these methods are fundamental for their application in pharmacokinetic and other preclinical studies. nih.govscispace.comeuropa.eu

Role of Topotecan-d6 Hydrochloride as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In the realm of quantitative bioanalysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (IS) is the gold standard. caymanchem.com this compound serves as an ideal internal standard for the quantification of Topotecan. caymanchem.com Its chemical and physical properties are nearly identical to the analyte, Topotecan, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. caymanchem.com This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification. nih.goveuropa.eunih.gov The use of a deuterated internal standard like Topotecan-d6 is a key component of rigorous and reliable bioanalytical method development.

Optimization of Chromatographic and Mass Spectrometric Parameters

The development of a sensitive and specific LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Optimization: The goal of chromatographic optimization is to achieve a symmetrical peak shape for Topotecan and its internal standard, Topotecan-d6, while ensuring adequate separation from endogenous matrix components that could cause interference. This is typically achieved using a reverse-phase C18 column. researchgate.netnih.govasianpubs.org The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component with an acidic modifier such as formic or acetic acid, is fine-tuned to achieve the desired retention and peak shape. researchgate.netnih.govasianpubs.org Gradient elution, where the proportion of the organic solvent is varied over time, is commonly employed to ensure efficient elution and a reasonable run time. bioanalysis-zone.comasianpubs.org

Mass Spectrometric Optimization: For mass spectrometric detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for its high selectivity and sensitivity. researchgate.netnih.govasianpubs.orgresearchgate.net This involves optimizing several key parameters:

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly selected for the analysis of Topotecan. nih.govasianpubs.org

Precursor and Product Ions: The instrument is tuned to monitor specific precursor-to-product ion transitions for both Topotecan and Topotecan-d6. For Topotecan, a common transition is m/z 422.2 → 377.0. researchgate.netasianpubs.org The corresponding transition for Topotecan-d6 would be shifted by 6 mass units.

Instrumental Parameters: Other parameters such as nebulizing gas flow, drying gas flow, block temperature, and collision energy are optimized to maximize the signal intensity for the selected transitions. researchgate.net

Method Validation Parameters and Scientific Rigor

A bioanalytical method must undergo a thorough validation process to ensure its reliability and reproducibility for its intended application. nih.govscispace.comeuropa.eu This validation assesses several key performance characteristics.

Assessment of Linearity, Sensitivity (Lower Limit of Quantification), and Specificity

Linearity: The linearity of the method is established by analyzing a series of calibration standards prepared in the biological matrix of interest. The method is considered linear if the response is directly proportional to the concentration of the analyte over a defined range. For Topotecan, linear ranges have been established in various matrices, for instance, from 0.5 to 50.0 ng/mL in human plasma and 1 to 400 ng/mL in beagle dog plasma. nih.govasianpubs.org A correlation coefficient (r) greater than 0.99 is typically required. nih.gov

Sensitivity (Lower Limit of Quantification - LLOQ): The LLOQ is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.govnih.gov For Topotecan, LLOQs of 0.5 ng/mL in human plasma and 1 ng/mL in beagle dog plasma have been achieved. nih.govasianpubs.org The signal-to-noise ratio at the LLOQ should be greater than 10. nih.gov

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. asianpubs.org This is assessed by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of Topotecan and its internal standard. asianpubs.org

Evaluation of Accuracy, Precision, and Stability in Analytical Matrices

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. nih.govasianpubs.org These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in at least five replicates. nih.gov For a method to be considered accurate and precise, the mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% for the LLOQ). asianpubs.orgresearchgate.net

Stability: The stability of Topotecan in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. asianpubs.org This includes short-term stability at room temperature, long-term stability in the freezer, and freeze-thaw stability. asianpubs.org The stability of Topotecan is a critical consideration due to the pH-dependent conversion between the lactone and carboxylate forms. bioanalysis-zone.com Acidification of plasma samples has been shown to stabilize the active lactone form. bioanalysis-zone.com

Application in Diverse Preclinical Biological Matrices

Validated bioanalytical methods utilizing this compound as an internal standard have been successfully applied to quantify Topotecan in a variety of preclinical biological matrices. These include:

Plasma: Numerous studies have developed and validated methods for the quantification of Topotecan in plasma from various species, including rats and beagle dogs. nih.govnih.govresearchgate.net These methods are essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of the drug.

Tissue Homogenates: The quantification of Topotecan in tissue homogenates provides valuable information about the distribution of the drug to its target sites. Methods have been developed for the analysis of Topotecan in various tissues. bioanalysis-zone.com

Cerebrospinal Fluid (CSF): Analyzing Topotecan levels in CSF is crucial for understanding its penetration into the central nervous system. Methods have been developed to measure Topotecan in human CSF. nih.gov

Urine: The analysis of Topotecan in urine can provide insights into the renal excretion of the drug. bioanalysis-zone.com

Vitreous Humor: A highly sensitive method was developed for the determination of both the lactone and carboxylate forms of Topotecan in vitreous humor. researchgate.net

The ability to accurately quantify Topotecan in these diverse matrices is fundamental to preclinical research, enabling a comprehensive understanding of the drug's behavior in biological systems.

Quantification in Animal Plasma, Urine, and Feces

The accurate measurement of topotecan in biological fluids such as plasma, urine, and feces is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Methodologies employing this compound as an internal standard are central to these pharmacokinetic investigations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for quantifying topotecan in these matrices due to its high sensitivity and specificity. researchgate.netasianpubs.org In a typical workflow, plasma, urine, or processed fecal samples are spiked with a known concentration of this compound. nih.gov Sample preparation often involves protein precipitation for plasma, while urine samples may only require dilution. asianpubs.orgbioanalysis-zone.com For instance, a method for human plasma involved protein precipitation with acetonitrile containing 0.1% acetic acid. asianpubs.org Fecal samples require more extensive processing, including homogenization and extraction, before analysis. mdpi.comtum.de

Chromatographic separation is typically achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netasianpubs.org The MRM transitions monitored are specific for topotecan (e.g., m/z 422.2 → 377.0) and its deuterated internal standard, Topotecan-d6 (e.g., m/z 428.1 → 377.1). researchgate.netasianpubs.org The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the topotecan concentration in unknown samples. researchgate.net

Research findings from a pharmacokinetic study in rats highlighted the application of such methods. After intravenous, oral, or subcutaneous administration of topotecan hydrochloride, concentrations of both the active lactone and total topotecan forms were quantified in plasma, urine, and feces. mdpi.com The study found that a significant portion of the administered topotecan was excreted through urine. mdpi.com For example, after subcutaneous administration, urinary excretion was higher than after oral or intravenous routes. mdpi.com Another study developed and validated an LC-MS/MS method for topotecan in human plasma with a lower limit of quantification (LLOQ) of 0.5 ng/mL using just 100 µL of plasma. asianpubs.org

Table 1: LC-MS/MS Method Parameters for Topotecan Quantification in Human Plasma

| Parameter | Details | Source |

|---|---|---|

| Analyte | Topotecan Hydrochloride | asianpubs.org |

| Internal Standard | Irinotecan (B1672180) Hydrochloride (in this study) / Topotecan-d6 | asianpubs.org |

| Matrix | K2EDTA Human Plasma | asianpubs.org |

| Sample Preparation | Protein Precipitation (0.1% acetic acid in cold acetonitrile) | asianpubs.org |

| Instrumentation | API-4000 LC-MS/MS with Agilent 1200 series HPLC | asianpubs.org |

| Column | Agilent Eclipse XDB (C18, 150 x 4.6 mm, 5µm) | asianpubs.org |

| Mobile Phase | 0.1% acetic acid in acetonitrile and 0.5% acetic acid in water | asianpubs.org |

| Detection Mode | ESI Positive, Multiple Reaction Monitoring (MRM) | asianpubs.org |

| MRM Transition | Topotecan: m/z 422.2 → 377.0 | asianpubs.org |

| Linear Range | 0.5 to 50.00 ng/mL | asianpubs.org |

| LLOQ | 0.5 ng/mL | asianpubs.org |

Analysis in Tissue Homogenates and Cellular Extracts

Determining drug concentration at the site of action is crucial, and this compound is instrumental in the analysis of topotecan in various tissue homogenates and cellular extracts. nih.govnih.gov These methods allow researchers to investigate tissue distribution and cellular uptake, providing insights into efficacy and potential toxicity. researchgate.netnih.gov

The analytical process begins with the homogenization of collected tissue samples (e.g., tumor, liver, kidney) in a suitable buffer. nih.govnih.gov Topotecan-d6 is added as an internal standard during this homogenization step to account for variability in extraction efficiency and matrix effects between different tissue types. nih.gov For cellular extracts, cells are lysed to release the intracellular contents before proceeding with the extraction. A study on a liposomal formulation of topotecan developed a method to separate and quantify the unencapsulated (free) drug in tumor tissues and bone marrow interstitial fluid (BM-ISF). nih.gov This involved homogenizing the tissues in a buffer containing Topotecan-d6, followed by ultracentrifugation to separate the free drug in the supernatant from the liposome-encapsulated form. researchgate.netnih.gov

Quantification is performed using sensitive reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection or, more commonly, LC-MS/MS. researchgate.netnih.gov An HPLC method was successfully validated for quantifying total topotecan in human and mouse plasma and various mouse tissue homogenates, demonstrating acceptable accuracy and precision across all matrices. nih.gov LC-MS/MS methods provide superior specificity, as demonstrated in a study that quantified unencapsulated topotecan in tumor homogenates using an ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer. researchgate.net The findings from these tissue distribution studies are critical for understanding the pharmacological properties of different drug formulations. For instance, it was shown that a liposomal formulation led to greater exposure to unencapsulated topotecan in tumor tissue compared to non-liposomal topotecan, potentially explaining its superior pharmacological effects. researchgate.netnih.gov

Table 2: Research Findings on Topotecan in Tissue Homogenates

| Study Focus | Animal Model | Key Matrices | Analytical Technique | Key Finding | Source |

|---|---|---|---|---|---|

| Pharmacokinetics & Tissue Distribution | Mouse | Plasma, various tissue homogenates (e.g., heart) | HPLC with Fluorescence | Topotecan showed substantial metabolism in tissue homogenates 4 hours post-administration. | nih.gov |

| Quantification of Unencapsulated Drug | Mouse (xenograft) | Tumor tissue homogenate, Bone Marrow Interstitial Fluid (BM-ISF) | UPLC-MS/MS | The tumor-to-BM-ISF concentration ratio of unencapsulated topotecan was higher for a liposomal formulation (FF-10850) than for non-liposomal topotecan. | researchgate.netnih.gov |

| Metabolism Investigation | Pig, Mouse, Rat, Human | Homogenized tissue (liver, kidney, lung, spleen, colon) | HPLC, LC-MS | In vitro metabolism was investigated using tissue subcellular fractions. | acs.org |

Measurement in In Vitro Incubation Systems

In vitro incubation systems are essential for studying drug transport, metabolism, and mechanisms of action at a subcellular level. This compound provides the analytical rigor needed to obtain reliable data from these controlled experimental setups.

These systems include incubations with subcellular fractions like liver microsomes or S9 fractions, cultured cancer cell lines, and models of biological barriers such as everted gut sacs. acs.orgnih.gov For metabolism studies, topotecan is incubated with liver S9 fractions or microsomes from various species (e.g., human, rat, pig) to identify metabolic pathways and potential metabolites. acs.orgdb-thueringen.de In studies of drug-drug interactions or transport mechanisms, models like the rat everted gut sac are used to assess intestinal absorption. nih.gov An LC-MS method was developed to support such a study, which investigated whether the anti-emetic drug ondansetron (B39145) interfered with topotecan uptake. nih.gov

In a study investigating a dual topoisomerase inhibitor, P8-D6, in vitro metabolism was explored using tissue material and subcellular fractions from pigs, mice, rats, and humans, as well as human ovarian cancer cell lines. acs.org The supernatants from these incubations were analyzed by HPLC to quantify the parent drug and its metabolites. acs.org For example, after incubation with ovarian cancer cells, it was found that the parent compound was metabolized to a small extent (~5%), with the formation of several metabolites identified. acs.orgdb-thueringen.de Another in vitro system, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, was used to screen for small molecules that disrupt protein-RNA interactions, where topotecan was identified as a potent inhibitor. nih.gov The use of a robust analytical method, for which Topotecan-d6 would be an ideal internal standard in an LC-MS context, is crucial for determining the precise concentrations that elicit these effects. nih.gov

Table 3: Application of Analytical Methods in In Vitro Systems for Topotecan Studies

| In Vitro System | Purpose of Study | Analytical Method | Key Finding | Source |

|---|---|---|---|---|

| Rat Everted Gut Sacs | Study intestinal absorption and drug-drug interactions. | LC-MS | Ondansetron did not interfere with topotecan uptake, despite both being P-glycoprotein substrates. | nih.gov |

| Human Ovarian Cancer Cell Lines | Investigate metabolism in cancer cells. | HPLC | Topotecan was metabolized at a low rate (~5%) in cancer cell lines. | acs.orgdb-thueringen.de |

| Tissue Subcellular Fractions (PNS, microsomes, S9) | Characterize biotransformation and identify metabolites. | HPLC, LC-MS, NMR | Three phase I metabolites were identified from in vitro incubations. | acs.orgdb-thueringen.de |

| TR-FRET Assay | Screen for inhibitors of NHP2L1-U4 RNA interaction. | TR-FRET, NMR | Topotecan was identified as an inhibitor of the NHP2L1-U4 interaction with a specific IC₅₀ value. | nih.gov |

Preclinical Pharmacokinetic and Metabolic Profiling with Topotecan D6 Hydrochloride

Application in In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro methodologies are fundamental in predicting the in vivo metabolic fate of a drug candidate. The use of Topotecan-d6 hydrochloride in these assays helps to delineate its metabolic stability and identify the resultant metabolites.

The metabolic stability of a compound, which influences its metabolic clearance, is a key determinant of its in vivo pharmacokinetics. acs.org Studies using hepatic microsomes and hepatocytes from various species, including humans, pigs, rats, and mice, are instrumental in this assessment. acs.org

Research has shown that in in vitro incubations with human liver microsomes, topotecan (B1662842) is metabolized to an N-demethylated metabolite. acs.org The metabolic stability of a related compound, P8-D6, was found to be lowest in cell culture, followed by its N-oxide and mono-dealkylated metabolites, highlighting the importance of such assessments in predicting dosing regimens. acs.org

Understanding the metabolic pathways of a drug is critical for predicting potential drug-drug interactions and inter-individual variability in drug response. For a related dual topoisomerase inhibitor, P8-D6, in vitro studies identified three phase I metabolites. acs.orgdb-thueringen.de The primary reactions were found to occur on the side chain of the molecule. acs.org

The major enzymes responsible for the metabolism of P8-D6 to its mono-dealkylated metabolite were identified as CYP3A4 and CYP2D6. acs.orgdb-thueringen.de Another metabolite, an N-oxide, was also observed. acs.orgdb-thueringen.de A minor metabolic pathway involved the oxidative O-desalkylation of the entire side chain. acs.orgdb-thueringen.de These findings demonstrate the utility of in vitro systems in mapping the biotransformation routes of a compound.

The use of deuterated compounds like Topotecan-d6 facilitates the identification and structural elucidation of metabolites. Analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose. acs.org In studies with the related compound P8-D6, these methods were crucial in identifying and quantifying the parent drug and its metabolites in various biological matrices. acs.org

The primary metabolites identified for P8-D6 in in vitro studies were P8-D6 mono (N-dealkylated), P8-D6 N-oxide, and P8-DO, which results from oxidative O-desalkylation. acs.orgdb-thueringen.de The structures of these metabolites were confirmed through these advanced analytical techniques.

Elucidation of Major and Minor Metabolic Pathways

In Vivo Preclinical Pharmacokinetic Investigations in Animal Models

Animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in a whole-organism setting.

The use of a deuterated tracer like Topotecan-d6 allows for the accurate tracking of the drug's absorption and distribution throughout the body. Following oral administration of a related compound, P8-D6, in rats, the maximum plasma concentration (Tmax) was reached at 120 minutes. acs.org The absolute oral bioavailability was determined to be 21.5%. acs.orgdb-thueringen.de

The volume of distribution, a measure of how widely a drug distributes in the body, was found to be extensive for P8-D6, with values of 57.69 L/m² after intravenous administration and 82.92 L/m² after oral administration in rats. acs.orgdb-thueringen.de This indicates significant tissue distribution. Furthermore, P8-D6 exhibited high plasma protein binding at 99%. acs.orgdb-thueringen.de

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

|---|---|---|

| Cmax | 3.95 µM | 1.16 µM |

| Tmax | 5 min | 120 min |

| Volume of Distribution (Vd) | 57.69 L/m² | 82.92 L/m² |

| Absolute Oral Bioavailability | 21.5% | |

| Plasma Protein Binding | 99% |

Determining the routes of elimination of a drug and its metabolites is a critical component of preclinical pharmacokinetic studies. For topotecan, both renal and fecal excretion are significant pathways. nih.gov In humans, following intravenous administration, approximately 49% of the dose is excreted in the urine as the parent drug, while about 18% is recovered unchanged in the feces. nih.gov After oral administration, these values are approximately 20% and 33%, respectively. nih.govnih.gov

Studies in rats have shown that a significant portion of administered topotecan is excreted through urine. mdpi.comnih.gov The total recovery of topotecan in urine and feces after intravenous and subcutaneous administration was around 60% within 24 hours. mdpi.com In gene knockout mouse models, the transporter protein ABCG2 (BCRP) was found to influence the excretion of topotecan, reducing biliary and fecal excretion while increasing renal excretion. scholaris.ca

For the related compound P8-D6, both the parent drug and its metabolites were detected in urine and feces. acs.orgdb-thueringen.de In feces, the parent compound and its glucuronide conjugate were more abundant than its metabolites. db-thueringen.de In contrast, the N-oxide metabolite was the most dominant phase I metabolite found in urine. db-thueringen.de

Quantitative Assessment of Plasma and Tissue Concentrations of Parent Drug and Metabolites

The quantitative analysis of drug concentrations in biological matrices is a cornerstone of preclinical pharmacokinetic (PK) assessment. For Topotecan, the deuterated analogue, this compound, serves as a critical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring accurate quantification of the parent drug in plasma, tissues, and other biological fluids. nih.govasianpubs.org This methodology allows for the detailed characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical studies in mouse xenograft models provide insight into the distribution of Topotecan in various compartments. Following intravenous administration of non-liposomal Topotecan (TPT), concentrations of the drug have been quantified in plasma, tumor tissue, and bone marrow interstitial fluid (BM-ISF). nih.govresearchgate.net These studies, which use Topotecan-d6 for precise measurement, reveal the drug's penetration into and clearance from target tissues and potential sites of toxicity. nih.govresearchgate.net

For instance, in an ES-2 xenograft mouse model, the pharmacokinetic parameters of unencapsulated Topotecan were determined following a 2 mg/kg intravenous injection. nih.govresearchgate.net The data reveals differences in drug exposure between plasma, the tumor site, and the bone marrow. Such quantitative assessments are fundamental to understanding the relationship between drug exposure and its pharmacological effects. While metabolism of Topotecan is considered a minor route of elimination (less than 10%), quantitative methods can also detect metabolites, such as the N-desmethyl derivative, in plasma, urine, and feces. europa.eu

Below is a table summarizing representative pharmacokinetic parameters for unencapsulated Topotecan in a preclinical model, quantified using Topotecan-d6 as an internal standard. nih.gov

Table 1: Pharmacokinetic Parameters of Unencapsulated Topotecan in an ES-2 Xenograft Mouse Model Data derived from studies where Topotecan-d6 was used as the internal standard for quantification. nih.gov

| Parameter | Plasma | Tumor | BM-ISF |

|---|---|---|---|

| T1/2 (h) | 0.685 | 1.08 | 0.796 |

| C0 (ng/mL or ng/g) | 1100 | 476 | 673 |

| AUCinf (h·ng/mL or h·ng/g) | 590 | 380 | 456 |

| CL (mL/h) | 3.39 | - | - |

| Vd (mL) | 3.36 | - | - |

Abbreviations: T1/2, half-life; C0, initial concentration at t=0; AUCinf, area under the concentration-time curve from 0 to infinity; CL, clearance; Vd, volume of distribution; BM-ISF, bone marrow interstitial fluid.

Investigation of Enzyme Kinetics and Isotope Effects

The biotransformation of Topotecan, while a minor elimination pathway, is mediated by the Cytochrome P450 (CYP) superfamily of enzymes. europa.eu In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in identifying the specific isozymes responsible for its metabolism. Research indicates that Topotecan is a substrate for several CYP isozymes. medcraveonline.com

CYP3A4 has been identified as a primary enzyme involved in the metabolism of Topotecan. medcraveonline.com Other isozymes, including CYP2D6 and CYP2C9, also contribute to its biotransformation. medcraveonline.com However, studies have shown that Topotecan does not significantly inhibit major human P450 enzymes, including CYP1A2, CYP2A6, CYP2C8/9, CYP2C19, CYP2D6, CYP2E, or CYP3A4, suggesting a low potential for inhibiting the metabolism of co-administered drugs. europa.eueuropa.eu

The involvement of these enzymes was further corroborated in studies with human prostate cancer cell lines, which demonstrated that Topotecan is metabolized to a minor biotransformation product in a manner dependent on the cells' content of CYP isoenzymes, including CYP3A, CYP2B, CYP2D, and CYP2E. nih.gov

Table 2: Cytochrome P450 Isozyme Involvement in Camptothecin (B557342) Metabolism Adapted from in vitro metabolism studies. medcraveonline.com

| Agent | CYP3A4 | CYP2D6 | CYP2C9 | CYP2C8 |

|---|---|---|---|---|

| Topotecan | Substrate | Substrate | Substrate | - |

| Karenitecin | Substrate | Substrate, Inhibitor | Substrate | Substrate, Inhibitor |

| Irinotecan (B1672180) | Substrate | Inhibitor | - | - |

| Camptothecin | Substrate | Substrate, Inhibitor | - | - |

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a technique used in medicinal chemistry to favorably alter a drug's metabolic profile. medchemexpress.com This approach is based on the phenomenon known as the deuterium kinetic isotope effect (KIE). portico.orgnih.gov The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. portico.orgunam.mx Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic pathway. portico.org

For drugs metabolized by CYP enzymes, this process often involves the cleavage of a C-H bond. juniperpublishers.com By substituting hydrogen with deuterium at specific sites of metabolic attack on the Topotecan molecule (creating Topotecan-d6), the rate of metabolism by enzymes like CYP3A4 can be reduced. nih.govjuniperpublishers.com Slowing the rate of metabolic clearance can increase the biological half-life of the parent drug, potentially enhancing its systemic exposure. juniperpublishers.com

Furthermore, deuteration can sometimes redirect the metabolic pathway, a phenomenon known as "metabolic shunting". juniperpublishers.comnih.gov For example, in studies with deuterated ifosfamide, deuterium substitution on the chloroethyl groups inhibited the N-dechloroethylation pathway, which is associated with toxic metabolites. nih.gov This shifted the metabolism towards the desired hydroxylation pathway, enhancing the drug's activation by CYP2B6 and CYP3A4. nih.gov This principle illustrates how deuteration can be a powerful tool to modulate enzyme reaction rates and improve a drug's therapeutic index by altering the balance of metabolic pathways. juniperpublishers.comnih.gov

The substitution of hydrogen with deuterium primarily influences drug-enzyme interactions at the level of reaction kinetics rather than through significant changes in binding affinity. The fundamental interaction—the binding of the drug molecule into the active site of an enzyme like CYP3A4—is generally not expected to change, as deuterium is electronically identical to hydrogen and causes only a negligible change in molecular size and shape. portico.org

Mechanistic and Pharmacological Research Applications of Topotecan D6 Hydrochloride in Preclinical Settings

Elucidation of Molecular and Cellular Mechanisms in In Vitro Models

The use of Topotecan-d6 Hydrochloride as an internal standard is crucial for the quantitative analysis required in detailed in vitro studies that probe the molecular and cellular activities of Topotecan (B1662842).

Topotecan's primary mechanism of action is the inhibition of Topoisomerase I, a nuclear enzyme that alleviates torsional strain in DNA during replication and transcription by creating transient single-strand breaks. patsnap.comwikipedia.orgprobes-drugs.orgdrugbank.com Topotecan intercalates into the DNA-Topoisomerase I complex, stabilizing it and preventing the enzyme from religating the cleaved DNA strand. patsnap.comwikipedia.orgdrugbank.com This action traps the enzyme on the DNA, and when a replication fork collides with this complex, the single-strand break is converted into a highly cytotoxic double-strand DNA break. patsnap.comwikipedia.org

In preclinical research, this compound is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to quantify the concentration of Topotecan in cell lysates. caymanchem.com This allows researchers to establish precise correlations between drug concentration and the extent of Topoisomerase I inhibition or the level of induced DNA damage, often measured by markers like γ-H2AX. patsnap.com Studies have shown that Topotecan induces DNA damage in cancer cell lines such as HT-29 human colon adenocarcinoma. caymanchem.com The ability to accurately measure intracellular drug levels, facilitated by Topotecan-d6, is vital for determining the dose-response relationship for these mechanistic endpoints. caymanchem.com

The DNA damage induced by Topotecan triggers cellular stress responses, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis). patsnap.comprobes-drugs.orgnih.gov Studies using flow cytometry have demonstrated that Topotecan causes an accumulation of cells in the S and G2/M phases of the cell cycle, as this is when DNA replication and repair are most active. nih.govnih.gov Following this cell cycle disruption, the sustained DNA damage activates apoptotic pathways. patsnap.comnih.gov

The role of this compound in these studies is to support the accurate quantification of the parent drug that cells are exposed to. caymanchem.comnih.gov This allows researchers to investigate how specific concentrations of Topotecan lead to observable effects on cell cycle distribution and the induction of apoptosis, which can be assessed through methods like TUNEL assays or analysis of caspase activity. nih.gov For instance, research on human lung cancer cell lines showed that apoptosis induction was concentration- and time-dependent, with the highest levels occurring at IC80 concentrations of Topotecan. nih.gov

Determining the cytotoxic potential of Topotecan across a range of cancer cell lines is a cornerstone of preclinical evaluation. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%. Topotecan has demonstrated potent cytotoxic activity against numerous cancer cell lines, including those from breast, prostate, lung, and brain cancers. caymanchem.commedchemexpress.comselleckchem.com

In these assays, this compound is employed as an internal standard to ensure the accuracy of the administered Topotecan concentrations and to analyze drug uptake and metabolism within the cells, thereby ensuring the reliability of the resulting IC50 values. caymanchem.comnih.gov

Below is a table summarizing the reported IC50 values for Topotecan in various cancer cell lines.

Interactive Table: IC50 Values for Topotecan in Human Cancer Cell Lines Note: The following data pertains to the active compound, Topotecan. This compound is used as an internal standard for the quantification of Topotecan in the analytical methods used to derive such data.

| Cell Line | Cancer Type | IC50 Value (nM) | Reference |

| MCF-7 | Breast Cancer | 13 | caymanchem.comselleckchem.comcaymanchem.com |

| DU-145 | Prostate Cancer | 2 | caymanchem.comselleckchem.comcaymanchem.com |

| HT-29 | Colon Adenocarcinoma | 33 | caymanchem.comcaymanchem.com |

| U251 | Glioblastoma | 2730 | medchemexpress.commedchemexpress.com |

| U87 | Glioblastoma | 2950 | medchemexpress.commedchemexpress.com |

| H460 | Lung Cancer | - | nih.gov |

| SH-SY5Y | Neuroblastoma | 5.3 (ng/mL) | nih.gov |

| SK-N-BE(2) | Neuroblastoma | 65.0 (ng/mL) | nih.gov |

| RH30 | Rhabdomyosarcoma | 7.4 (ng/mL) | nih.gov |

| KHOS | Osteosarcoma | 4.9 (ng/mL) | nih.gov |

Cell Cycle Perturbation and Apoptosis Induction Studies

Preclinical Efficacy Studies in Animal Xenograft Models

Animal xenograft models, where human tumor cells are implanted into immunocompromised mice, are essential for evaluating the in vivo antitumor activity of cancer drugs before they proceed to human clinical trials.

Studies have consistently shown that Topotecan effectively inhibits tumor growth in various xenograft models, including those for neuroblastoma, ovarian cancer, lung cancer, and breast cancer. nih.govnih.govnih.gov For example, treatment with Topotecan has led to complete or partial tumor responses in neuroblastoma xenografts and significantly improved survival in models of breast carcinoma. nih.govnih.gov

In these in vivo studies, this compound is critical for conducting the pharmacokinetic analyses that accompany the efficacy experiments. nih.gov It is used as an internal standard to measure the concentration of Topotecan in plasma and tumor tissue samples collected from the test animals. nih.gov This enables researchers to understand the drug's distribution, metabolism, and clearance, providing a more complete picture of its in-body activity.

A key application of this compound is in pharmacodynamic (PD) studies, which link drug exposure (pharmacokinetics) to a biological response. By using Topotecan-d6 as an internal standard, researchers can accurately quantify the levels of active Topotecan in plasma and, crucially, in tumor tissue over time. nih.gov These drug exposure metrics, such as the area under the curve (AUC), can then be correlated with changes in biomarkers within the tumor or in circulation. nih.gov

For instance, studies have related Topotecan lactone systemic exposure to the degree of antitumor activity in neuroblastoma xenografts, demonstrating that responses are achieved at exposures similar to those found to be effective in children. nih.gov In other models, Topotecan exposure has been correlated with reductions in circulating endothelial progenitor cells (CEPs) and tumor microvessel density, confirming the drug's antiangiogenic activity. nih.gov The precise quantification of Topotecan, made possible by Topotecan-d6, is essential for establishing these exposure-response relationships, which are critical for informing clinical trial design. nih.govnih.gov

Evaluation of Antitumor Activity in Murine Models

Investigation of Drug-Drug Interactions in Preclinical Systems

In preclinical research, this compound is primarily utilized to facilitate the investigation of drug-drug interactions involving its non-labeled counterpart, Topotecan. These studies are critical for predicting how co-administration of Topotecan with other therapeutic agents might alter their mutual or individual metabolic profiles, distribution, and ultimately, their efficacy and toxicity.

The investigation of metabolic cross-talk involves understanding the shared pathways and enzymes that affect the biotransformation of co-administered drugs. Topotecan undergoes a pH-dependent, reversible hydrolysis of its active lactone ring to an inactive open-ring carboxylate form. chemicalbook.comresearchgate.net While a minor amount of metabolism to an N-desmethyl metabolite occurs, mediated by cytochrome P450 (CYP) enzymes, a significant factor in Topotecan's disposition is its interaction with ATP-binding cassette (ABC) efflux transporters. europa.eucancer-druginteractions.org

Preclinical studies have identified Topotecan as a substrate for both P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2). nih.govresearchgate.net Topotecan appears to have a higher affinity for BCRP. nih.gov This interaction means that the transporters actively pump the drug out of cells, which can limit its oral bioavailability and penetration into target tissues.

Table 1: Interaction of Topotecan with ABC Efflux Transporters in Preclinical Models

| Transporter | Interaction Type | Impact of Transporter Inhibition | Preclinical Finding | Citation |

|---|---|---|---|---|

| P-glycoprotein (P-gp/ABCB1) | Substrate | Increased intracellular drug concentration | Dual inhibition with BCRP inhibitors enhances oral bioavailability of Topotecan in rodents. | nih.gov |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Substrate (High Affinity) | Increased intracellular drug concentration and cytotoxicity | Inhibition of BCRP is a key factor in improving Topotecan accumulation and efficacy. | nih.govresearchgate.net |

Animal models are essential for evaluating how drug interactions observed in vitro translate to an in vivo setting, affecting both the pharmacokinetic profile (disposition) and the therapeutic outcome (efficacy) of co-administered drugs. This compound serves as a critical analytical tool in these studies to ensure accurate quantification of Topotecan concentrations.

In a preclinical study using mouse models of aggressive pediatric solid tumors, the combination of metronomic oral Topotecan and pazopanib (B1684535) (a VEGF receptor inhibitor) was evaluated. nih.gov Pharmacokinetic analysis, which would typically employ an internal standard like Topotecan-d6, revealed no significant drug-drug interaction affecting the plasma concentrations of either Topotecan or pazopanib. scholaris.canih.gov Despite the lack of a pharmacokinetic interaction, the combination therapy demonstrated significantly greater antitumor activity and enhanced survival compared to either drug administered alone. nih.gov This suggests a pharmacodynamic synergism, where the drugs' combined mechanisms of action produce a superior therapeutic effect.

Another set of preclinical investigations in rodent models of retinoblastoma tested the efficacy of Topotecan combined with other chemotherapeutic agents. nih.gov These studies found that the combination of Topotecan and carboplatin (B1684641) was particularly effective, significantly halting tumor progression more successfully than a standard triple-drug therapy. nih.gov Such findings highlight how combining therapies can lead to enhanced efficacy, an outcome that must be carefully assessed alongside any potential pharmacokinetic interactions in preclinical models.

Table 2: Effects of Topotecan Co-Administration in Preclinical Animal Models

| Co-administered Drug | Animal Model | Pharmacokinetic Interaction | Efficacy Finding | Citation |

|---|---|---|---|---|

| Pazopanib | Mouse models of neuroblastoma, osteosarcoma, rhabdomyosarcoma | No significant interaction detected; plasma concentrations of each drug were not altered by co-administration. | The combination showed significantly enhanced antitumor activity and survival compared to either single agent. | scholaris.canih.gov |

| Carboplatin | Rodent models of retinoblastoma | Not specified | The combination of Topotecan and carboplatin most effectively halted retinoblastoma progression and was superior to other tested combinations. | nih.gov |

| Vincristine | Rodent models of retinoblastoma | Not specified | The combination was tested, but the Topotecan/carboplatin combination was found to be more effective. | nih.gov |

Future Directions in Research and Development

Advances in Deuterated Pharmaceutical Synthesis Technologies

The synthesis of deuterated compounds, including Topotecan-d6 hydrochloride, is benefiting from a wave of innovation in chemical synthesis. svchembiotech.com Historically, the introduction of deuterium (B1214612) into a molecule was a complex and often low-yielding process. However, recent advancements are making deuteration more efficient and precise.

One of the key trends is the development of novel catalytic systems that facilitate the selective replacement of hydrogen with deuterium. assumption.edu These methods often operate under milder reaction conditions, which is crucial for complex molecules like topotecan (B1662842) that possess sensitive functional groups. assumption.edu Photocatalytic deuterium addition, for instance, has emerged as a promising technique due to its gentle reaction conditions. assumption.edu Furthermore, researchers are exploring various deuterated alkyl sulfonium (B1226848) salts, which can introduce deuterated methyl and ethyl groups into drug candidates using D2O as an affordable deuterium source. researchgate.net

Another significant area of progress is the use of continuous flow chemistry. This technology allows for better control over reaction parameters, leading to higher yields and purity of the deuterated product. The development of more efficient and selective deuteration methods will be instrumental in the cost-effective production of this compound and other deuterated pharmaceuticals. svchembiotech.com

Key Synthetic Advancements:

| Technology | Description | Impact on Topotecan-d6 Synthesis |

| Novel Catalysis | Development of selective catalysts (e.g., ruthenium-based nanoparticles) for H/D exchange. assumption.edu | Enables precise deuterium incorporation with higher yields and fewer side products. |

| Photocatalysis | Use of light to drive deuteration reactions under mild conditions. assumption.edu | Preserves the integrity of the complex topotecan structure during synthesis. assumption.edu |

| Flow Chemistry | Continuous processing for improved control over reaction conditions. | Enhances scalability and purity of this compound production. |

| Deuterated Reagents | Utilization of reagents like deuterated alkyl sulfonium salts. researchgate.net | Provides a direct and efficient way to introduce deuterated functional groups. researchgate.net |

Emerging Analytical Techniques for Enhanced Resolution and Sensitivity

The characterization and quantification of deuterated compounds like this compound necessitate highly sensitive and high-resolution analytical methods. marquette.edu Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique. nih.govijsra.net Recent advancements in high-resolution mass spectrometry (HRMS) provide exceptional mass accuracy, which is critical for distinguishing between the deuterated analogue and its non-deuterated counterpart and their respective metabolites. ijsra.net

Tandem mass spectrometry (MS/MS), such as that performed on a triple quadrupole (QqQ) system, offers enhanced specificity and sensitivity for quantifying low levels of deuterated compounds in biological matrices. researchgate.net For instance, a sensitive GC-MS/MS method was developed to measure deuterium-labeled deoxyadenosine (B7792050) in DNA from a limited number of cells, showcasing the power of this technology for detailed kinetic studies. researchgate.net

Furthermore, advanced chromatographic techniques like ultra-high-performance liquid chromatography (UHPLC) are providing better separation efficiency and speed, which is crucial for resolving complex mixtures of drug metabolites. ijsra.net Hydrophilic interaction liquid chromatography (HILIC) is another valuable tool, particularly for the analysis of polar compounds. ijsra.net In a preclinical study, an LC/MS system using a Kinetex HILIC column was employed for the assay of topotecan, monitoring the mass transitions of both topotecan and its d6-labeled internal standard. nih.gov

Advanced Analytical Methods:

| Technique | Application for this compound | Benefit |

| LC-HRMS | Accurate mass determination and structural elucidation of metabolites. ijsra.net | High specificity and resolution for complex biological samples. ijsra.net |

| LC-MS/MS (QqQ) | Quantitative bioanalysis in pharmacokinetic studies. nih.govresearchgate.net | High sensitivity and specificity for low-concentration analytes. researchgate.net |

| UHPLC | Rapid and efficient separation from metabolites and endogenous compounds. ijsra.net | Improved resolution and higher throughput in analysis. ijsra.net |

| HILIC | Separation of polar analytes, including topotecan and its metabolites. nih.govijsra.net | Enhanced retention and separation of hydrophilic compounds. ijsra.net |

Expansion of this compound Applications in Complex Biological Systems

This compound is primarily used as an internal standard for the quantification of topotecan in pharmacokinetic studies. nih.govcaymanchem.com Its stable isotopic label allows for precise measurement of the parent drug in biological samples, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Preclinical research has utilized Topotecan-d6 in this capacity to investigate the pharmacokinetics of topotecan when administered in combination with other agents. nih.gov

The future applications of this compound are expected to expand beyond its role as an internal standard. The "deuterium switch" approach, where a hydrogen atom at a metabolic "soft spot" is replaced with deuterium, can significantly alter a drug's metabolic fate. nih.gov This modification can lead to a more favorable pharmacokinetic profile, potentially resulting in improved efficacy and a better safety profile compared to the non-deuterated version. nih.govresearchgate.net

Research into the biological effects of deuterating topotecan itself could reveal new therapeutic possibilities. By slowing down its metabolism, Topotecan-d6 could potentially exhibit a longer half-life, leading to sustained therapeutic levels and possibly reduced dosing frequency. informaticsjournals.co.in Investigating the activity of deuterated topotecan in various cancer cell lines and animal models will be crucial to unlocking its full therapeutic potential. rndsystems.comresearchgate.net

Integration of Deuterated Analogues in Advanced Drug Discovery Paradigms and Predictive Modeling

The integration of deuterated analogues like this compound into modern drug discovery is being accelerated by advancements in computational and predictive modeling. mdpi.com In silico tools are increasingly used to predict the ADME properties of drug candidates, including the potential impact of deuteration. mdpi.com Quantitative structure-property relationship (QSPR) models can help identify the optimal positions for deuterium substitution to achieve the desired pharmacokinetic improvements. mdpi.com

Generative models, a form of artificial intelligence, are showing promise in designing novel molecular structures with optimized properties from the outset. mdpi.com By incorporating the principles of deuteration into these models, it may be possible to design new drug candidates with inherently superior metabolic stability.

Predictive modeling can also help to anticipate potential metabolic switching, where deuteration at one site leads to increased metabolism at another. nih.gov A comprehensive understanding of these metabolic pathways is crucial for the rational design of deuterated drugs. mdpi.com As these predictive technologies become more sophisticated, they will play an increasingly important role in guiding the development of the next generation of deuterated therapeutics, including potential advancements based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What critical safety precautions are required when handling Topotecan-d6 Hydrochloride in laboratory settings?

- Methodological Answer : Use impermeable gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact . In case of aerosol generation, employ respiratory protection (e.g., NIOSH-approved N95 mask) and conduct experiments in a fume hood . Immediate decontamination of spills with absorbent materials and 70% ethanol is recommended, followed by disposal as hazardous waste .

Q. How should this compound be stored to maintain chemical stability?

- Methodological Answer : Store in tightly sealed containers at room temperature (20–25°C) away from strong oxidizers to prevent decomposition into toxic gases (e.g., nitrogen oxides) . Monitor humidity levels to avoid hygroscopic degradation, as the compound has a molecular weight of 421.453 g/mol and may absorb moisture .

Q. What are the proper waste disposal protocols for this compound?

- Methodological Answer : Collect waste in labeled, chemically resistant containers and dispose via incineration at ≥1,000°C or through licensed hazardous waste facilities. Neutralization with 1M sodium hydroxide (pH 7–8) prior to disposal reduces mutagenic risks .

Advanced Research Questions

Q. What analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 227–254 nm) optimized for its quinoline structure . For enhanced sensitivity in plasma matrices, employ LC-MS/MS with deuterated internal standards (e.g., Topotecan-d6) to correct for ion suppression . Validate methods per ICH Q2(R1) guidelines, including linearity (1–100 ng/mL) and recovery (>90%) .

Q. How can researchers mitigate mutagenic risks in cell-based assays involving this compound?

- Methodological Answer : Conduct assays in biosafety level 2 (BSL-2) cabinets with HEPA filtration. Limit exposure duration (<4 hours) and use sub-cytotoxic concentrations (e.g., IC50 ± 10%) to minimize genotoxicity . Post-experiment, deactivate residual compound with 10% sodium hypochlorite for 30 minutes before disposal .

Q. How does this compound’s chemical incompatibility with oxidizers impact formulation studies?

- Methodological Answer : Avoid co-solubilization with peroxides or nitrate salts, which may degrade the compound into carbon monoxide and phosphorus hydrides . Use inert atmospheres (e.g., nitrogen) during lyophilization and characterize degradation products via high-resolution mass spectrometry (HRMS) to identify stable excipients .

Q. What experimental design considerations are critical for evaluating blood-brain barrier (BBB) penetration of this compound?

- Methodological Answer : Utilize in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to assess permeability coefficients (Papp), accounting for its molecular weight (421.453 g/mol) and logP (~1.2) . In vivo, pair cerebrospinal fluid (CSF) sampling with plasma pharmacokinetics to calculate CSF-to-plasma AUC ratios, ensuring LC-MS/MS detection limits ≤0.1 ng/mL .

Data Interpretation and Contradictions

Q. How should researchers address variability in this compound’s cytotoxicity data across cell lines?

- Methodological Answer : Normalize cytotoxicity (e.g., MTT assay) to cell-specific ABC transporter expression (e.g., ABCG2/BCRP), which effluxes topotecan . Include positive controls (e.g., Ko143 inhibitor) to confirm transporter activity. Statistical analysis should use mixed-effects models to account for inter-experiment variability .

Q. What strategies resolve discrepancies in stability studies under varying pH conditions?

- Methodological Answer : Perform forced degradation studies (pH 1–13, 40°C) and monitor degradation via UPLC-PDA. This compound is most stable at pH 4–5; acidic conditions (<pH 3) hydrolyze the lactone ring, while alkaline conditions (>pH 8) promote quinone formation . Use non-linear regression to model degradation kinetics and identify optimal buffer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.